2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid
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Overview
Description
2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid is a heterocyclic compound with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol . This compound is characterized by its unique structure, which includes a thiazinane ring fused with an imino and oxo group.
Preparation Methods
The synthesis of 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid involves several steps. One common method includes the reaction of thiosemicarbazide with maleic anhydride under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid can be compared with other similar compounds, such as:
2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid: Similar structure but different functional groups, leading to distinct chemical and biological properties.
Thiazolidine derivatives: These compounds share the thiazine ring but have variations in their substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C5H6N2O3S |
---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8) |
InChI Key |
VVWUMKXFIHHFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N)NC1=O)C(=O)O |
Origin of Product |
United States |
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